molecular formula C8H6O3 B168962 3-hydroxyisobenzofuran-1(3H)-one CAS No. 16859-59-9

3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168962
CAS No.: 16859-59-9
M. Wt: 150.13 g/mol
InChI Key: JKNKNWJNCOJPLI-UHFFFAOYSA-N
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Description

3-Hydroxyisobenzofuran-1(3H)-one is a chemical compound that is found in various natural products and biological active molecules . It is a crucial core skeleton in these molecules .


Synthesis Analysis

The synthesis of this compound can be achieved via the ring contraction of tropones . This method involves the use of functionalized tropones with aryl hydrazines .


Chemical Reactions Analysis

The chemical reactions involving this compound include the ring contraction of tropones . This reaction is part of the synthesis process of this compound .

Scientific Research Applications

  • Structural and Electronic Analysis

    • Isobenzofuran-1(3H)-ones, including 3-hydroxyisobenzofuran-1(3H)-one, have been studied for their structural properties. These compounds, known as phthalides, feature a benzene ring fused to a γ-lactone functionality. Research has focused on understanding their resonance-assisted hydrogen bonds (RAHBs) and electronic delocalization in the enol form. Such studies are crucial for comprehending the energy stabilization of RAHBs in crystal packing and the electronic structure of these compounds (Franca et al., 2016).
  • Antagonist Potential in Neurological Conditions

    • Analogs of this compound have been synthesized for evaluation as antispasticity agents. These studies are part of efforts to develop new therapeutic agents for neurological conditions, leveraging the structural properties of isobenzofuran-1(3H)-one derivatives (Donati, Prager, & Weber, 1989).
  • Chemical Synthesis and Rearrangements

    • Research has been conducted on the synthesis and rearrangement of isocyanoisobenzofuran-1(3H)-ones, a category that includes this compound. These studies have enabled the synthesis of cyano derivatives without using toxic cyanide, demonstrating the versatility of these compounds in chemical synthesis (Mal, Ghosh, & Chakraborty, 2015).
  • Catalytic Synthesis Methods

    • Domino [Pd]-catalysis has been applied for the synthesis of isobenzofuran-1(3H)-ones, showcasing a method with broad substrate scope. This approach has been used for the synthesis of pharmaceuticals like the antiplatelet drug n-butyl phthalide (Mahendar & Satyanarayana, 2016).
  • DNA Binding and Antioxidant Activity

    • Novel phthalide derivatives, including those of this compound, have been investigated for their DNA binding affinity and antioxidant activities. These compounds have shown potential in binding to DNA and exhibit significant antioxidant properties (Yılmaz et al., 2020).
  • Keto-Enol Tautomerism Studies

    • Studies have explored the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, providing insights into the stability and reactivity of these compounds in various states and environments. This research is significant for understanding the chemical behavior of these molecules (Pires et al., 2016).
  • Potential in Anti-Cancer Research

    • Derivatives of this compound have been investigated as potential anti-estrogen breast cancer agents. This research explores the application of these compounds in developing drugs for breast cancer treatment, highlighting their medicinal significance (Li et al., 2013).
  • Mechanism in Chemical Reactions

    • The hydrolysis mechanism of diazobenzofuran-2-one, a compound related to 3-hydroxybenzofuran-2-one, was studied to understand its reaction kinetics. This research aids in comprehending the reactivity and transformation of such compounds under specific conditions (Chiang, Kresge, & Meng, 2002).

Future Directions

In terms of future directions, there is ongoing research into the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents to construct chiral phthalide derivatives . This research could pave the way for the development of new phthalides as the crucial core skeletons of biological active molecules .

Biochemical Analysis

Biochemical Properties

The role of 3-Hydroxyisobenzofuran-1(3H)-one in biochemical reactions is significant. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKNWJNCOJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare Example 28, 31D (400 mg, 0.51 mmol) was cyclized with PyBOP instead of BOP, deprotected with TFA, and purified by reverse phase HPLC to give Example 31 (100 mg, 35%) as a tan solid. 1H NMR (400 MHz, CD3OD) δ ppm 1.09-1.24 (m, 3 H) 2.27 (s, 2 H) 2.49 (s, 2 H) 2.67-2.88 (m, 1 H) 3.05-3.17 (m, 1 H) 3.22-3.28 (m, 2 H) 4.05 (d, J=9.89 Hz, 0.5 H) 4.13-4.25 (m, 0.5 H) 4.29-4.39 (m, 1 H) 5.01-5.12 (m, 2 H) 5.14-5.18 (m, J=3.30 Hz, 1 H) 6.43 (none, 1 H) 6.68 (d, J=2.75 Hz, 1 H) 6.70-6.78 (m, J=5.50 Hz, 1 H) 6.78-6.86 (m, 1 H) 6.92-7.16 (m, 2.5 H) 7.21 (m, 0.5 H) 7.44 (m, 0.5 H) 7.51 (s, 0.5 H) 7.65-7.74 (m, 1 H) 7.90-8.02 (m, 1 H) 8.76-8.92 (m, J=6.05 Hz, 1 H). MS (ESI) m/z 574.18 (M+H)+.
Name
31D
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?

A1: this compound can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].

Q2: How does this compound behave in Friedel-Crafts alkylation reactions?

A2: this compound acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.

Q3: Can this compound participate in asymmetric reactions?

A3: Yes, this compound has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.

Q4: What are the potential applications of this compound derivatives?

A4: Phthalides, structural motifs derived from this compound, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of this compound's reactivity could lead to novel compounds with interesting biological activities.

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